

# 2-Acetamido-5-aminopyridine: A Versatile Scaffold for Potent Kinase Inhibitors

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## Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

Cat. No.: B1225344

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

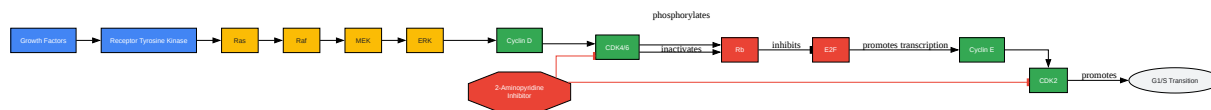
**2-Acetamido-5-aminopyridine** and its precursor, 2-aminopyridine, are privileged scaffolds in medicinal chemistry, serving as a foundational building block for a diverse array of kinase inhibitors. The pyridine ring system is adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for competitive inhibition. The amino and acetamido groups at the 2- and 5-positions provide versatile handles for synthetic modification, enabling the development of potent and selective inhibitors targeting a range of kinases implicated in diseases such as cancer and neurological disorders. This document provides a comprehensive overview of the application of **2-acetamido-5-aminopyridine** in the development of inhibitors for key kinase targets, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Vaccinia-Related Kinases (VRKs). Detailed protocols for the synthesis of a representative kinase inhibitor, in vitro kinase activity assays, and cell viability assessment are also presented.

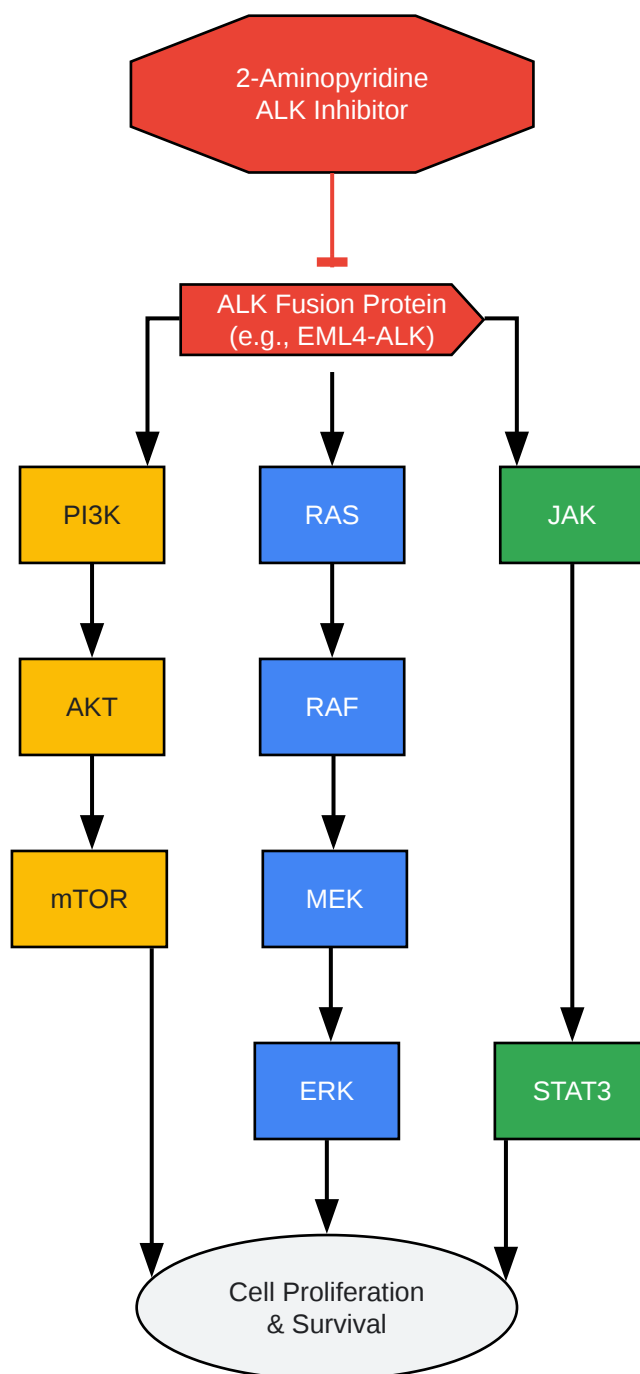
## Kinase Targets and Signaling Pathways

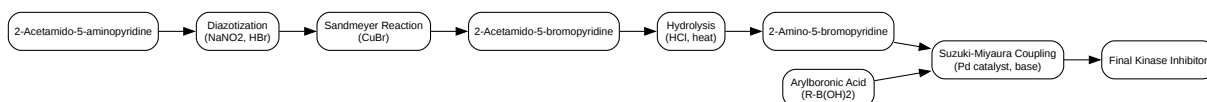
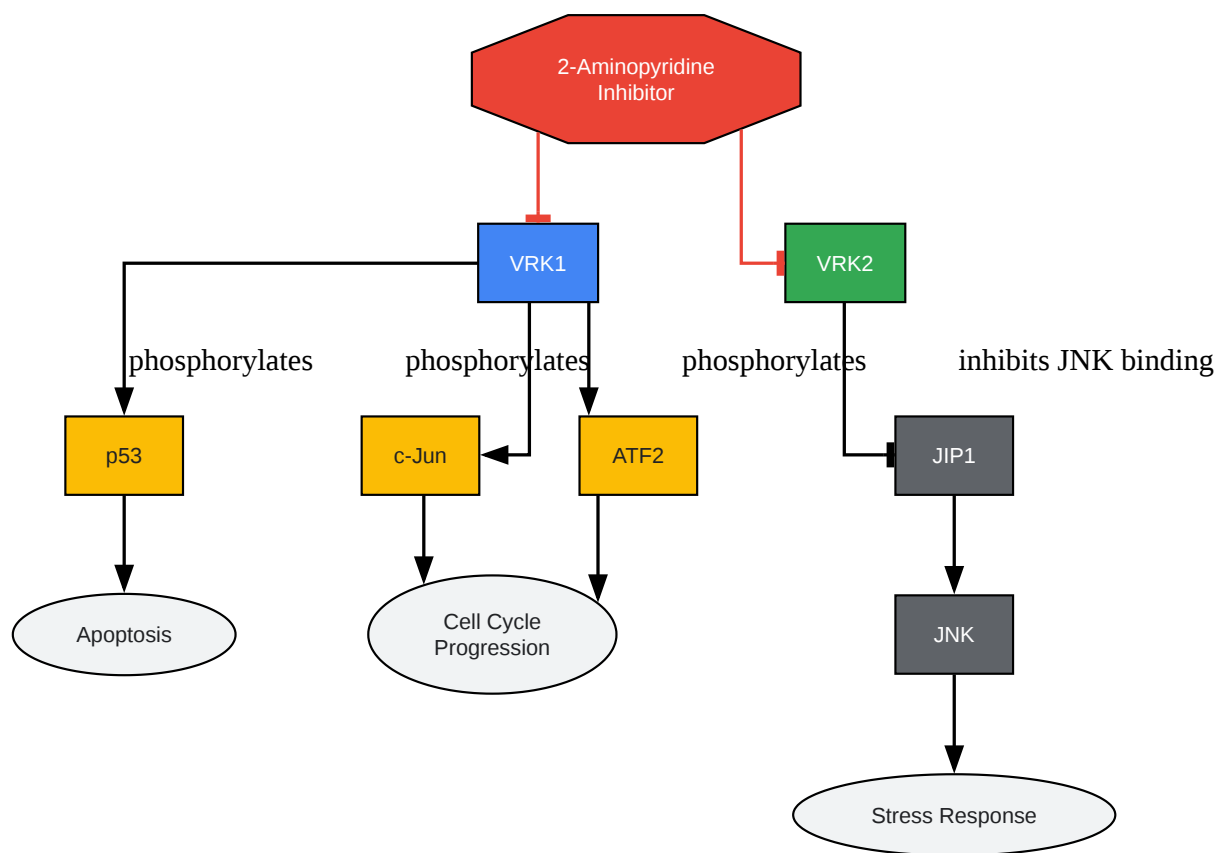
Kinase inhibitors derived from the 2-aminopyridine scaffold have demonstrated significant efficacy against several important kinase families.

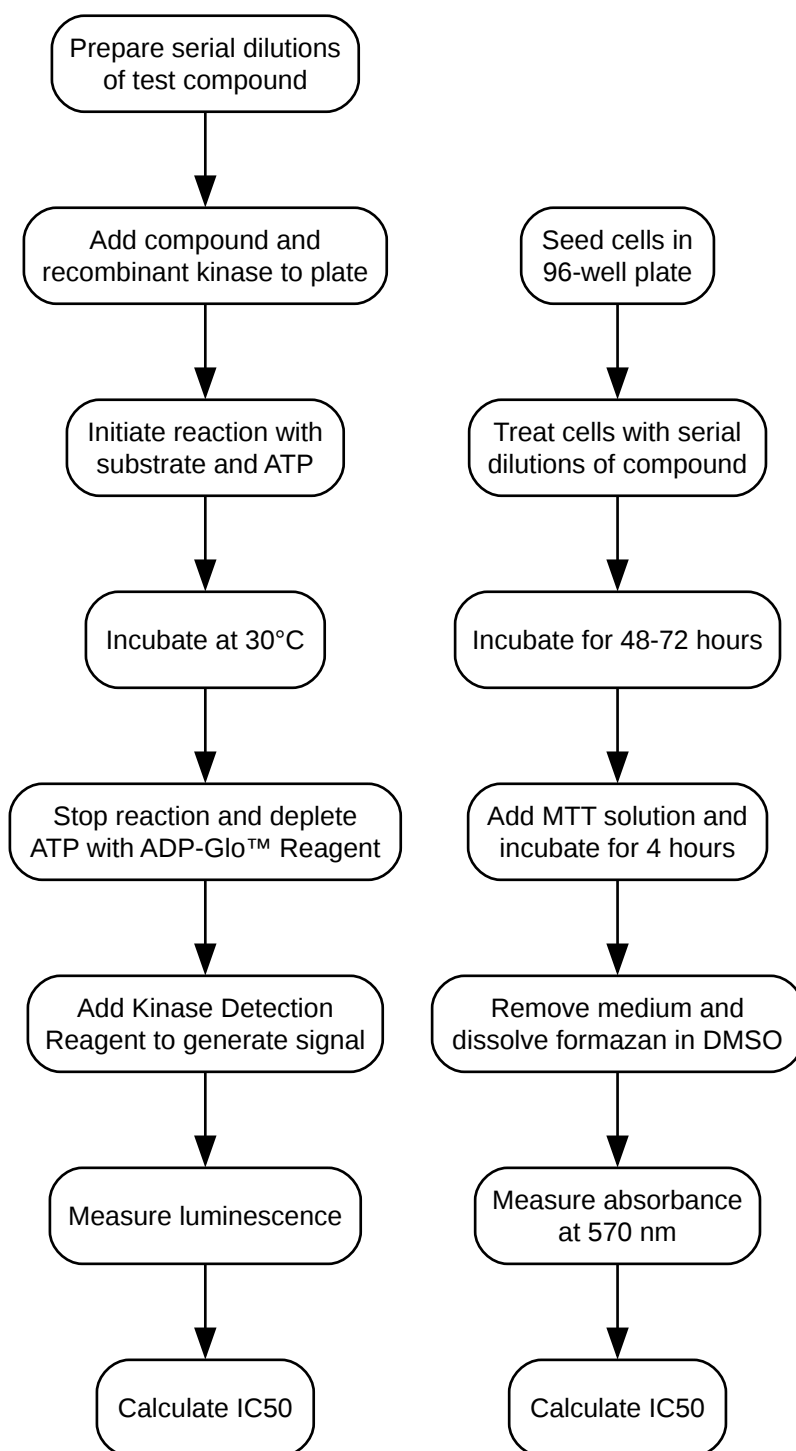
## Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibitors based on the 2-aminopyridine core can effectively block the ATP-binding site of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.









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